molecular formula C29H28N4 B12215651 6-benzyl-N-(3,5-dimethylphenyl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine

6-benzyl-N-(3,5-dimethylphenyl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine

Cat. No.: B12215651
M. Wt: 432.6 g/mol
InChI Key: PLGNALLMVOIMMK-UHFFFAOYSA-N
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Description

6-benzyl-N-(3,5-dimethylphenyl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine is a complex organic compound belonging to the class of pyrazolopyrimidines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .

Preparation Methods

The synthesis of 6-benzyl-N-(3,5-dimethylphenyl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine typically involves multi-step organic reactions. One common method involves the use of Suzuki-Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon-carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules . Industrial production methods may involve optimization of reaction conditions to achieve higher yields and purity.

Chemical Reactions Analysis

6-benzyl-N-(3,5-dimethylphenyl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, cyanide ions).

The major products formed from these reactions depend on the specific reagents and conditions used .

Mechanism of Action

The mechanism of action of 6-benzyl-N-(3,5-dimethylphenyl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine involves its interaction with specific molecular targets. For example, it has been shown to inhibit cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation . By inhibiting CDK2, this compound can induce cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

6-benzyl-N-(3,5-dimethylphenyl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine can be compared with other pyrazolopyrimidine derivatives, such as:

The uniqueness of this compound lies in its specific structural features and its potent biological activities .

Properties

Molecular Formula

C29H28N4

Molecular Weight

432.6 g/mol

IUPAC Name

6-benzyl-N-(3,5-dimethylphenyl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine

InChI

InChI=1S/C29H28N4/c1-19-15-20(2)17-25(16-19)31-28-26(18-23-11-7-5-8-12-23)21(3)30-29-27(22(4)32-33(28)29)24-13-9-6-10-14-24/h5-17,31H,18H2,1-4H3

InChI Key

PLGNALLMVOIMMK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)NC2=C(C(=NC3=C(C(=NN32)C)C4=CC=CC=C4)C)CC5=CC=CC=C5)C

Origin of Product

United States

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